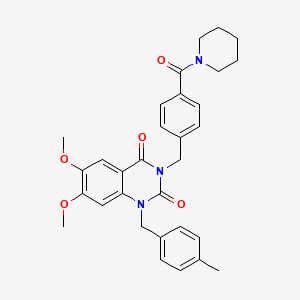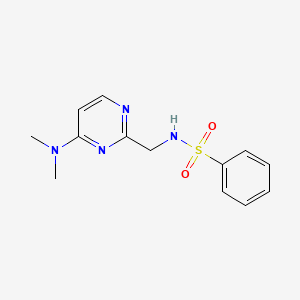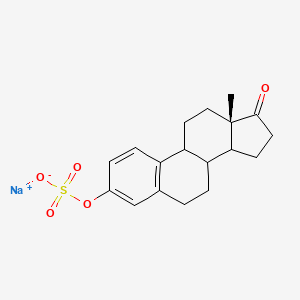![molecular formula C15H13Cl2NO4S B2738416 N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-17-1](/img/structure/B2738416.png)
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a potent and selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Aplicaciones Científicas De Investigación
Interaction with Glycine Receptors
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is structurally related to compounds that have been investigated for their interaction with glycine receptors, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor. These receptors play a crucial role in excitatory neurotransmission and are a target for developing neuroprotective agents. For instance, research on thieno[2,3-b]pyridinones, which share a functional moiety with N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has shown potential in acting as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor, suggesting applications in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Enantioselective Inclusion Properties
Studies on related compounds, such as (R)-phenylglycyl-(R)-phenylglycine, have revealed enantioselective inclusion properties for certain sulfoxides, suggesting applications in chiral separation and recognition technologies. These findings provide insights into designing more efficient methods for enantioselective separation and analysis of chiral compounds, which is fundamental in pharmaceutical research and development (Akazome et al., 2000).
Herbicide Transport and Environmental Impact
Research on the transport of herbicides, such as glyphosate and glufosinate, through field lysimeters has highlighted the importance of understanding the environmental fate and mobility of these compounds. Such studies inform the development of agricultural practices that minimize environmental impact and contribute to the sustainability of agricultural systems (Malone et al., 2004).
Molecular Docking and Biological Investigation
The synthesis and characterization of glycine-based sulfonamide derivatives, including their complexes, have been subject to molecular docking and biological investigations to explore their potential as ligands or inhibitors for specific biological targets. These studies are crucial for drug discovery and development processes, providing a foundation for identifying new therapeutic agents (Shafieyoon et al., 2019).
Propiedades
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-5-7-11(8-6-10)23(21,22)18(9-14(19)20)13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTYLWTXNYKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
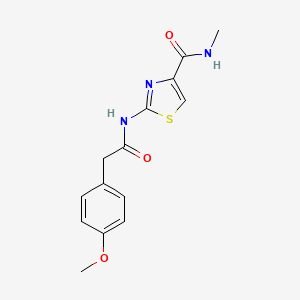
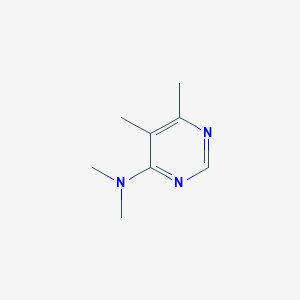
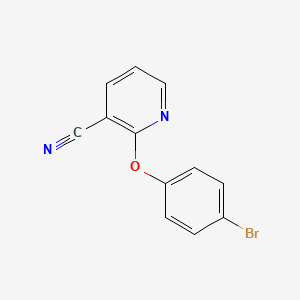
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)
![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2738343.png)
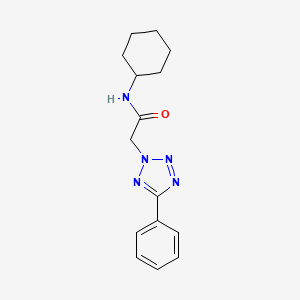
![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)

